2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
Description
2-((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a triazole core substituted with a 3-methoxy-1-methylpyrazole moiety and a thioether-linked morpholinoethanone group. Its structural complexity arises from the integration of pharmacologically relevant motifs: the triazole ring (known for metabolic stability), the pyrazole unit (common in kinase inhibitors), and the morpholine group (often used to enhance solubility) .
Properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S/c1-18-8-10(13(17-18)22-3)12-15-16-14(19(12)2)24-9-11(21)20-4-6-23-7-5-20/h8H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZYHJRLHHUTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one, is a pyrazole-bearing compound. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The primary targets of this compound are the parasites causing leishmaniasis and malaria.
Mode of Action
The compound interacts with the parasites causing leishmaniasis and malaria, leading to their death.
Biological Activity
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a novel synthetic derivative that integrates a pyrazole and triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyrazole Ring : Contributes to the compound's pharmacological properties.
- Triazole Ring : Known for its role in various biological activities, including anticancer and antimicrobial effects.
- Morpholino Group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole and triazole rings exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 27.3 | |
| MCF-7 (Breast Cancer) | Significant |
In vitro studies have shown that the compound exhibits selective cytotoxicity against cancer cells while having minimal effects on normal cells, suggesting a potential therapeutic index suitable for further development.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. In particular, derivatives of triazoles have been reported to possess significant antibacterial activity:
These findings indicate that the compound could be explored as a lead structure for developing new antimicrobial agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger programmed cell death in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity may stem from interference with bacterial cell wall integrity.
Case Studies
A notable case study involved the evaluation of a related pyrazole-triazole compound in a preclinical model of breast cancer. The study demonstrated significant tumor regression in treated animals compared to controls, highlighting the potential for similar compounds to be developed into effective cancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s closest analog, 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone (PubChem entry, ), differs in alkyl chain length (ethyl vs. methyl) and alkoxy substitution (ethoxy vs. methoxy). These modifications likely alter lipophilicity (logP) and solubility:
- Methoxy vs. Ethoxy : Shorter alkoxy chains (methoxy) reduce steric hindrance and may improve aqueous solubility compared to ethoxy derivatives .
- Methyl vs. Ethyl : Methyl groups on the triazole and pyrazole rings decrease molecular weight (MW) and could enhance metabolic stability by reducing cytochrome P450 interactions .
Research Findings and Limitations
Key Insights from Analog Studies
- Morpholine’s Role : Morpholine-substituted compounds (e.g., ) exhibit enhanced solubility (e.g., MP 252–255°C) compared to phenyl analogs (MP >300°C in ), suggesting the target compound may share this advantage .
- Triazole Activity : Triazole-thioethers in show moderate antimicrobial activity, but the target compound’s 3-methoxy-pyrazole may shift activity toward anti-inflammatory targets (as seen in pyrazole-based NSAIDs) .
Gaps in Data
- No direct biological or crystallographic data for the target compound were found in the evidence. Structural predictions rely on analogs like and .
- Synthetic yields and purity metrics are unavailable; cross-referencing with ’s 39–55% yields for similar triazoles suggests optimization may be needed .
Q & A
Basic: What synthetic methodologies are recommended for constructing the triazole-pyrazole core of this compound?
The synthesis typically involves sequential heterocyclic ring formation. Key steps include:
- Triazole ring construction : Use of substituted thiosemicarbazides or carbodiimides under reflux conditions in ethanol or DMF.
- Pyrazole functionalization : Electrophilic substitution at the 4-position of the pyrazole ring using methoxy and methyl groups.
- Thioether linkage : Coupling the triazole-thiol intermediate with a morpholinoethanone derivative via nucleophilic substitution, often requiring anhydrous conditions and catalysts like K₂CO₃ .
Advanced: How can reaction conditions be optimized to minimize side reactions during thioether bond formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Temperature control : Maintain 60–80°C to balance reactivity and avoid decomposition.
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the thiol intermediate.
- Catalysts : Additives like triethylamine improve coupling efficiency .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns on triazole and pyrazole rings.
- HPLC-MS : Validate purity (>95%) and molecular weight (expected [M+H]⁺ = 379.4 g/mol).
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms .
Advanced: How do substituents on the triazole ring influence biological activity?
A comparative study of analogs suggests:
| Substituent Position | Functional Group | Observed Bioactivity |
|---|---|---|
| 3-position (thioether) | Morpholinoethyl | Enhanced solubility and kinase inhibition |
| 5-position (pyrazole) | Methoxy-methyl | Increased metabolic stability |
| 4-position (triazole) | Methyl | Steric hindrance reduces off-target binding |
Advanced: How should researchers address contradictions in reported biological activity data?
- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls.
- Control variables : Document pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
- Statistical rigor : Apply ANOVA or multivariate analysis to replicate results across ≥3 independent trials .
Basic: What stability considerations are critical during storage and handling?
- pH sensitivity : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the thioether bond.
- Light protection : Shield from UV light to avoid photodegradation of the pyrazole ring.
- Temperature : Long-term storage at –20°C in amber vials .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
- Docking simulations : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET profiling : SwissADME predicts blood-brain barrier permeability and CYP450 interactions .
Advanced: What is the hypothesized role of the morpholino group in pharmacokinetics?
The morpholino moiety:
- Solubility : Increases aqueous solubility via hydrogen bonding.
- Half-life extension : Reduces hepatic clearance by shielding esterase-sensitive sites.
- Target engagement : Participates in hydrogen bonding with ATP-binding pockets in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
